2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene
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Overview
Description
2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of benzene, characterized by the presence of two chlorine atoms, an ethynyl group, and two methoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific synthetic routes may involve the use of chlorinating agents and ethynylating reagents under controlled conditions to introduce the chlorine and ethynyl groups, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the chlorine atoms or ethynyl group.
Scientific Research Applications
2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids The specific pathways and molecular targets depend on the context of its use, whether in chemical reactions, biological systems, or industrial applications
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,5-dimethoxybenzene: Lacks the ethynyl group, which may result in different chemical properties and reactivity.
3-Ethynyl-1,5-dimethoxybenzene:
2,4-Dichloro-3-ethynylbenzene: Lacks the methoxy groups, which can influence its solubility and chemical behavior.
Uniqueness
2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene is unique due to the combination of chlorine atoms, an ethynyl group, and methoxy groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
2,4-dichloro-3-ethynyl-1,5-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDEQGKNWQYAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C#C)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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